An In-Depth Technical Guide to Cipepofol-d6: Chemical Structure, Properties, and Applications
An In-Depth Technical Guide to Cipepofol-d6: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cipepofol-d6 is the deuterated isotopologue of Cipepofol (also known as Ciprofol or HSK3486), a novel, potent, and short-acting intravenous general anesthetic. As a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, Cipepofol exhibits enhanced potency compared to propofol. Cipepofol-d6 serves as a critical internal standard for the accurate quantification of Cipepofol in biological matrices during pharmacokinetic and metabolism studies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical applications of Cipepofol-d6, including a detailed description of its use in bioanalytical methods and a proposed synthetic pathway.
Chemical Structure and Properties
Cipepofol-d6 is structurally identical to Cipepofol, with the exception of six deuterium atoms incorporated at specific positions. This isotopic labeling provides a distinct mass signature for use in mass spectrometry-based analytical techniques without significantly altering the chemical properties of the molecule.
Chemical Name: 2-[(1R)-1-cyclopropyl-2,2,2-trideuterioethyl]-3,4-dideuterio-6-(1-deuterio-1-methylethyl)phenol
Synonyms: Ciprofol-d6, HSK3486-d6
Table 1: Chemical and Physical Properties of Cipepofol-d6
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄D₆O | N/A |
| Molecular Weight | 210.34 g/mol | N/A |
| Exact Mass | 210.189075733 Da | N/A |
| CAS Number | 2677052-88-7 | [1] |
| Appearance | Not specified (likely a solid) | N/A |
| Solubility | Not specified (expected to be similar to Cipepofol, which is lipophilic) | N/A |
| XLogP3 | 4.4 | N/A |
| Topological Polar Surface Area | 20.2 Ų | N/A |
Synthesis of Cipepofol-d6
While a specific, detailed experimental protocol for the synthesis of Cipepofol-d6 is not publicly available, a plausible synthetic route can be derived from the reported synthesis of Cipepofol and general methods for deuterium labeling. The synthesis of Cipepofol has been described in the medicinal chemistry literature, involving the alkylation of a phenol derivative.
Proposed Synthetic Pathway:
The synthesis would likely begin with a deuterated phenol precursor. The key steps would involve the introduction of the deuterated isopropyl and cyclopropylethyl groups.
Caption: Proposed synthetic workflow for Cipepofol-d6.
Detailed Steps (Hypothetical):
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Friedel-Crafts Alkylation: A deuterated phenol could be reacted with a deuterated isopropylating agent (e.g., 2-deuterio-propan-2-ol or deuterated propene) in the presence of a Lewis acid catalyst to introduce the deuterated isopropyl group at the ortho position.
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Second Alkylation: The resulting deuterated 2-isopropylphenol would then be subjected to a second alkylation at the other ortho position using a suitable deuterated cyclopropylethylating agent to yield Cipepofol-d6.
The purification of the final product would likely involve chromatographic techniques such as column chromatography to ensure high purity, which is essential for its use as an internal standard.
Analytical Methodology
Cipepofol-d6 is primarily utilized as an internal standard in the bioanalysis of Cipepofol by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use corrects for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.
Table 2: UHPLC-MS/MS Parameters for the Analysis of Cipepofol using Cipepofol-d6
| Parameter | Cipepofol | Cipepofol-d6 (Internal Standard) |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 203.1 | 209.2 |
| Product Ion (m/z) | 161.1 | 167.2 |
| Linearity Range | 5 - 5000 ng/mL in human plasma | N/A |
| Intra-day Precision (%CV) | ≤ 8.5% | N/A |
| Inter-day Precision (%CV) | ≤ 9.2% | N/A |
| Accuracy (%RE) | -6.8% to 7.3% | N/A |
| Extraction Recovery | > 85% | N/A |
| Matrix Effect | Minimal | N/A |
Experimental Protocol: Quantification of Cipepofol in Human Plasma
This protocol outlines the key steps for the quantitative analysis of Cipepofol in plasma samples using Cipepofol-d6 as an internal standard.
Caption: Experimental workflow for Cipepofol quantification.
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Sample Preparation:
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Thaw plasma samples at room temperature.
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To a 100 µL aliquot of plasma, add a known concentration of Cipepofol-d6 solution (internal standard).
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Perform protein precipitation by adding an organic solvent (e.g., methanol), followed by vortexing and centrifugation.
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Collect the supernatant for analysis.
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UHPLC-MS/MS Analysis:
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Inject the supernatant into the UHPLC-MS/MS system.
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Chromatographic separation is typically achieved on a C18 reversed-phase column with a suitable mobile phase gradient.
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The mass spectrometer is operated in negative ion mode, monitoring the specific precursor-to-product ion transitions for both Cipepofol and Cipepofol-d6 (Multiple Reaction Monitoring - MRM).
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Data Analysis:
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Integrate the peak areas for both the analyte (Cipepofol) and the internal standard (Cipepofol-d6).
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Calculate the ratio of the analyte peak area to the internal standard peak area.
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Determine the concentration of Cipepofol in the plasma sample by comparing this ratio to a standard curve prepared with known concentrations of Cipepofol and a constant concentration of Cipepofol-d6.
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Pharmacological Context
Cipepofol, the non-deuterated parent compound, is a potent positive allosteric modulator of the GABA-A receptor. Its mechanism of action is similar to that of propofol, but with higher potency.
Caption: Cipepofol's mechanism of action signaling pathway.
The binding of Cipepofol to the GABA-A receptor enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron. This results in hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, which ultimately leads to the sedative and anesthetic effects.
The use of Cipepofol-d6 in pharmacokinetic studies is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Cipepofol. The deuteration is not expected to significantly alter the pharmacological activity but provides the necessary tool for accurate bioanalysis.
Conclusion
Cipepofol-d6 is an indispensable tool in the research and development of the novel anesthetic, Cipepofol. Its well-defined chemical structure and properties, combined with its application as an internal standard in validated bioanalytical methods, enable the precise and accurate determination of Cipepofol concentrations in biological systems. This, in turn, facilitates a thorough understanding of the drug's pharmacokinetic profile, which is essential for its safe and effective clinical use. The information provided in this guide serves as a valuable resource for scientists and researchers involved in the study of Cipepofol and other novel anesthetic agents.
